3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-methylpropan-1-ol
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Description
3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C7H13BrN4O and its molecular weight is 249.11 g/mol. The purity is usually 95%.
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Biological Activity
3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a bromine atom and an amino group enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step includes the synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole.
- Substitution Reactions : The amino group is introduced through nucleophilic substitution reactions.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Anticancer Properties
Research has demonstrated that compounds with the 3-amino-1,2,4-triazole scaffold exhibit significant anticancer activity. A study evaluating various derivatives showed that modifications at specific positions on the triazole ring could enhance efficacy against different cancer cell lines. Notably, a 3-bromophenylamino moiety was found to improve activity against several tested cell lines, indicating a structure-activity relationship that can be exploited in drug design .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Oxidative Stress Modulation : It affects intracellular hydrogen peroxide levels, leading to altered metabolic pathways in human adipocytes. This modulation can initiate inflammation and impact glucose metabolism .
- Antiangiogenic Activity : Certain derivatives have exhibited antiangiogenic properties, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels .
Study on Anticancer Activity
A recent study synthesized various derivatives based on the 3-amino-triazole core and evaluated their anticancer properties using XTT assays across multiple cancer cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity against cancer cells .
Impact on Metabolism
In another investigation focusing on metabolic effects, treatment with 3-amino-triazole led to increased oxidative stress in differentiated adipocytes. This resulted in decreased catalase activity and altered expression of genes related to glucose uptake and lipid metabolism . These findings suggest that the compound may have implications beyond direct anticancer activity, potentially influencing metabolic disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromo-1-methyl-1H-1,2,3-triazole | Bromine at position 4 | Moderate anticancer activity |
5-Amino-1H-1,2,4-triazole | Amino group at position 5 | Antimicrobial properties |
3-Amino-1-(4-bromo... | Unique substitution pattern | Enhanced anticancer and antiangiogenic activity |
Properties
Molecular Formula |
C7H13BrN4O |
---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
3-amino-1-(5-bromo-3-methyltriazol-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H13BrN4O/c1-4(3-9)6(13)5-7(8)10-11-12(5)2/h4,6,13H,3,9H2,1-2H3 |
InChI Key |
QQUMRZAUBYVONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=C(N=NN1C)Br)O |
Origin of Product |
United States |
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